molecular formula C₁₃H₁₅BrN₂O₇ B1140133 [(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6161-23-5

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No. B1140133
CAS RN: 6161-23-5
M. Wt: 391.17
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds involves efficient methodologies that enable the creation of complex structures with high specificity. For instance, the large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates presents a high-yielding route suitable for synthesizing heterocyclic analogues, showcasing techniques that could be applicable to synthesizing the compound (Morgentin et al., 2009).

Molecular Structure Analysis

The determination of molecular structure is often achieved through techniques such as X-ray crystallography. A related study on the molecular structure of a complex organic compound was conducted, highlighting the utility of crystallography in understanding the spatial arrangement of atoms within molecules (Makaev et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving related compounds can yield diverse products depending on the conditions applied, such as base treatment leading to uncommon transformations (Ivanova et al., 2006). These transformations are essential for functionalizing molecules or constructing complex molecular architectures.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are pivotal in the characterization of chemical compounds. While specific data on “[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate” were not found, studies on similar compounds offer insights into how these properties can be analyzed and interpreted (Shalaby et al., 1995).

properties

IUPAC Name

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRIHCNASFWJWJB-HBNTYKKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,5R)-3-acetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

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